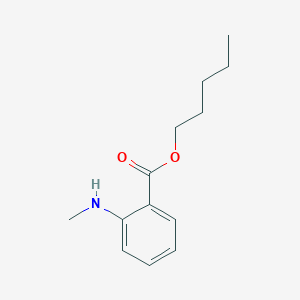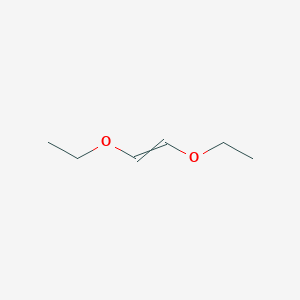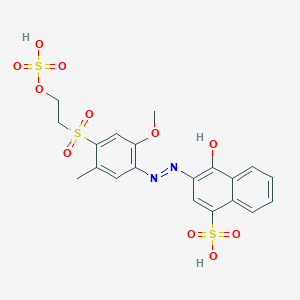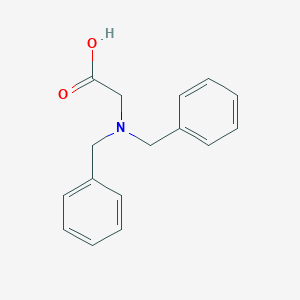
D-Gulose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, also known as D-arabinose, is a monosaccharide that is commonly found in nature. It is a sugar that is widely used in the food industry as a sweetener and a flavor enhancer. D-arabinose has also been found to have potential therapeutic applications in various fields, including cancer research and diabetes treatment.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, through its molecular combinations with antioxidants like ascorbic acid and alpha-tocopherol, has been found to exhibit significant antioxidant effects. This compound, particularly its isomers, showed potent antioxidant activity, exceeding that of synthetic alpha-tocopherol analogue and natural alpha-tocopherol or ascorbic acid when used alone or in combination. These findings suggest potential therapeutic applications in conditions involving free radical damage (Manfredini et al., 2000).
Solubility in Ethanol-Water Solutions
The solubilities of various saccharides, including (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, in ethanol-water mixtures have been studied, providing essential data for understanding its behavior in different solvent systems. This research is crucial for applications in the chemical and pharmaceutical industries (Gong et al., 2012).
Synthesis and Binding Affinity
Studies have been conducted on the synthesis and binding affinity of derivatives of this compound for applications in estrogen receptor research. This includes analysis of its variants, like hexestrol and norhexestrol derivatives, and their effects on uterine estrogen receptors (Landvatter & Katzenellenbogen, 1982).
Role in Synthesis of Hemiacetal Polypropionate
The compound has been used in the stereocontrolled synthesis of hemiacetal polypropionate, highlighting its role in the development of complex organic molecules. This research contributes to the field of synthetic chemistry, particularly in the synthesis of natural products (Lister & Perkins, 2004).
Chiral Synthesis Applications
Its variants have been explored in the chiral synthesis of specific alcohol compounds, demonstrating its utility in producing optically active substances. This is particularly relevant in the synthesis of compounds with potential pharmaceutical applications (Fronza et al., 1988).
Protective Effects in Stress Disorders
Research on derivatives of this compound has shown significant effects in alleviating stress-induced behaviors in animal models, suggesting potential applications in the treatment of stress-related disorders (Huang et al., 2013).
Eigenschaften
CAS-Nummer |
19163-87-2 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |
InChI-Schlüssel |
WQZGKKKJIJFFOK-CBPJZXOFSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Andere CAS-Nummern |
19163-87-2 |
Synonyme |
gulose gulose, (D)-isomer gulose, (L)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)
![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)







